(S)-2-Acetamidohexanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.31 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMCEGLQFSOMQH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426410 | |

| Record name | Acetyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15891-49-3 | |

| Record name | Acetyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (S)-2-Acetamidohexanoic Acid (N-Acetyl-L-norleucine)

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (S)-2-Acetamidohexanoic acid, also known as N-Acetyl-L-norleucine. As a non-proteinogenic N-acetylated amino acid, this molecule serves as a critical building block in peptide synthesis and a valuable tool in drug discovery and development. This document is intended for researchers, chemists, and pharmaceutical scientists, offering both foundational data and practical, field-proven insights into its handling and application. We will delve into its physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its relevance in modern medicinal chemistry.

Nomenclature and Molecular Structure

This compound is a derivative of the amino acid L-norleucine, where the primary amine at the alpha-position has been acetylated. This modification neutralizes the charge of the amino group and increases the lipophilicity of the molecule, which can significantly alter its biological and chemical properties compared to its parent amino acid.

Systematic and Common Names:

-

IUPAC Name: (2S)-2-acetamidohexanoic acid[1]

-

Common Synonyms: N-Acetyl-L-norleucine, Acetyl-L-norleucine, Ac-L-Nle-OH[1][2]

-

Molecular Weight: 173.21 g/mol [1]

Stereochemistry and Molecular Structure

The stereocenter at the alpha-carbon (C2) is in the (S)-configuration, corresponding to the naturally occurring L-amino acids. This specific stereochemistry is crucial for its application in peptide synthesis, as the biological activity of peptides is highly dependent on their three-dimensional structure.

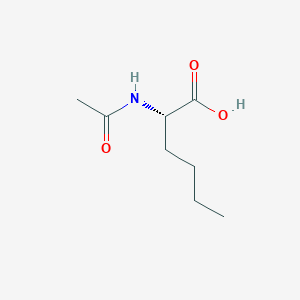

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its application, dictating everything from solvent choice for a reaction to its potential bioavailability in a biological system. The presence of a carboxylic acid, an amide, and a butyl side chain gives N-Acetyl-L-norleucine a balanced profile.

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystalline solid | [2][3] |

| Melting Point | 106 - 114 °C | [2] |

| Optical Rotation | [α]D²⁰ = -8 ± 1° (c=1 in DMF) | [2] |

| Solubility | Soluble in methanol; enhanced solubility due to acetyl group[2]. | [2] |

| Storage | Store at 0 - 8 °C for long-term stability | [2] |

Solubility Profile: A Deeper Look

While specific quantitative data is sparse, a qualitative assessment based on the structure is instructive for the practicing scientist.

-

Aqueous Solubility: The carboxylic acid group (pKa ~4-5) allows for deprotonation in neutral or basic water, forming a carboxylate salt and significantly increasing solubility. At acidic pH, the molecule will be protonated and less soluble. The molecule's solubility in pure water is limited by the four-carbon alkyl chain[4].

-

Polar Organic Solvents: Good solubility is expected in alcohols (methanol, ethanol) and polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) due to hydrogen bonding opportunities with the amide and carboxylic acid groups.

-

Nonpolar Organic Solvents: Solubility is expected to be low in nonpolar solvents such as hexanes or diethyl ether, though it may be slightly higher than the parent amino acid due to the acetyl cap.

Computed Properties for Drug Development

Computational descriptors are essential for in silico modeling and predicting drug-like properties.

| Computed Property | Value | Source | Significance in Drug Discovery |

| XLogP3 | 0.7 | [1] | Indicates a good balance between hydrophilicity and lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 2 | Influences solubility and binding interactions with biological targets. | |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions. | |

| Rotatable Bond Count | 5 | Relates to the conformational flexibility of the molecule. |

Synthesis and Purification Protocol

Causality Statement: While N-Acetyl-L-norleucine is commercially available, an in-house synthesis may be required for applications such as isotopic labeling or when starting from a specialized, non-commercial derivative of L-norleucine. The following protocol is a standard, robust method for the N-acetylation of an amino acid, chosen for its high yield, simple reagents, and straightforward purification. The use of aqueous sodium bicarbonate serves both to dissolve the starting amino acid and to neutralize the acetic acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol: N-Acetylation of L-Norleucine

Materials:

-

L-Norleucine ((S)-2-aminohexanoic acid)

-

Acetic Anhydride

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of L-norleucine in 100 mL of a 5% (w/v) aqueous sodium bicarbonate solution. Stir until all solids are dissolved. Cool the solution to 0-5 °C in an ice bath.

-

Acetylation: While stirring vigorously, add 1.2 equivalents of acetic anhydride dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 by the slow, dropwise addition of concentrated HCl. A white precipitate of the product should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing & Drying: Combine the organic layers and wash with a small amount of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield pure this compound as a white crystalline solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. The following data represents the expected spectroscopic signature of this compound, based on the analysis of its functional groups and data from analogous structures[5][6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, in CDCl₃) | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | 10.0 - 12.0 | br s | 1H | -COOH |

| Amide | 6.0 - 7.0 | d | 1H | -NH- |

| Alpha-Proton | 4.5 - 4.7 | m | 1H | -CH(NHAc)- |

| Acetyl Methyl | 2.0 - 2.1 | s | 3H | -C(O)CH₃ |

| Beta-Methylene | 1.6 - 1.8 | m | 2H | -CH₂-CH₂CH₂CH₃ |

| Alkyl Chain | 1.2 - 1.4 | m | 4H | -CH₂-CH₂-CH₃ |

| Terminal Methyl | 0.8 - 0.9 | t | 3H | -CH₂CH₃ |

| ¹³C NMR (Predicted, in CDCl₃) | Predicted Shift (ppm) | Assignment |

| Carboxylic Carbonyl | 175 - 178 | -COOH |

| Amide Carbonyl | 170 - 172 | -NHC(O)CH₃ |

| Alpha-Carbon | 52 - 55 | -CH(NHAc)- |

| Beta-Carbon | 30 - 33 | -CH₂- (at C3) |

| Acetyl Methyl | 22 - 24 | -C(O)CH₃ |

| Gamma/Delta Carbons | 22 - 28 | -CH₂- (at C4/C5) |

| Terminal Methyl | 13 - 15 | -CH₃ (at C6) |

Infrared (IR) Spectroscopy

The IR spectrum is an excellent tool for confirming the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | O-H stretch |

| Amide N-H | 3250 - 3350 | N-H stretch |

| Alkyl C-H | 2850 - 2960 | C-H stretch |

| Carbonyl C=O (Acid) | 1700 - 1725 | C=O stretch |

| Carbonyl C=O (Amide) | 1640 - 1680 (Amide I) | C=O stretch |

| Amide N-H Bend | 1510 - 1550 (Amide II) | N-H bend |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Exact Mass: 173.105193 Da[1]

-

Expected Ionization (ESI):

-

Positive Mode: [M+H]⁺ at m/z 174.1125

-

Negative Mode: [M-H]⁻ at m/z 172.0979[8]

-

-

Key Fragmentation Pathways: The primary fragmentation points are the amide and carboxylic acid groups, as well as the alkyl side chain. Common losses include water (-18), the acetyl group (-42), and the entire carboxyl group (-45).

Sources

- 1. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Acetyl-DL-norleucine [myskinrecipes.com]

- 4. quora.com [quora.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 6-Acetamidohexanoic acid(57-08-9) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Acetyl-D-norleucine | C8H15NO3 | CID 6995106 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-Acetamidohexanoic acid molecular weight

An In-Depth Technical Guide to (S)-2-Acetamidohexanoic Acid: Properties, Synthesis, and Applications

Abstract

This compound, also known as Acetyl-L-norleucine, is a non-proteinogenic N-acetylated amino acid derivative. As a chiral building block, it holds significant value in synthetic organic chemistry, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of this compound, beginning with its fundamental physicochemical properties, including its precise molecular weight of 173.21 g/mol .[1][2][3] We delve into established methodologies for its synthesis and purification, offering detailed, validated protocols. Furthermore, this guide outlines critical analytical techniques for its characterization and quality control. The narrative explores its current and potential applications, particularly as a synthon in complex molecule synthesis and in the strategic design of prodrugs to enhance therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking an authoritative resource on this versatile chemical entity.

Introduction

In the landscape of modern pharmaceutical development, the demand for structurally precise and stereochemically pure intermediates is paramount. This compound is one such molecule, an N-acetylated derivative of the non-essential amino acid L-norleucine. The presence of the chiral center at the alpha-carbon, inherited from its parent amino acid, makes it a valuable component in asymmetric synthesis, where stereochemistry dictates biological activity.

The N-acetyl group imparts unique characteristics compared to the free amino acid. It neutralizes the basicity of the alpha-amino group, rendering it a stable, non-ionizable amide. This modification significantly alters the molecule's polarity, solubility, and hydrogen bonding capacity, which can be strategically exploited in various applications. This guide serves as a senior application scientist's perspective on the core knowledge required to effectively utilize this compound in a research and development setting, emphasizing the causality behind experimental choices and the importance of robust analytical validation.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is the foundation of its application in research and development. These parameters govern its reactivity, solubility, and pharmacokinetic behavior. The definitive molecular weight of this compound has been computed to be 173.21 g/mol .[1]

Data Summary Table

| Property | Value | Source(s) |

| Molecular Weight | 173.21 g/mol | [1][2][3] |

| Molecular Formula | C₈H₁₅NO₃ | [1][2][3] |

| IUPAC Name | (2S)-2-acetamidohexanoic acid | [1] |

| Synonyms | Acetyl-L-norleucine, Ac-Nle-OH | [1] |

| CAS Number | 15891-49-3 | [1] |

| Monoisotopic Mass | 173.10519334 Da | [1][4] |

| Melting Point | 102-104 °C | [5] |

| Computed XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The XLogP3 value of 0.7 suggests a relatively balanced hydrophilic-lipophilic character, indicating moderate solubility in both polar and non-polar environments. This is a crucial parameter in drug design, as it influences a compound's ability to cross biological membranes.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Purification

The most direct and widely employed method for preparing this compound is the selective N-acetylation of its parent amino acid, L-norleucine. This approach is efficient and preserves the stereochemical integrity of the chiral center.

Experimental Protocol 1: Synthesis via N-Acetylation of L-Norleucine

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Reagent Selection: Acetic anhydride is a powerful and readily available acetylating agent. A mild base, such as sodium bicarbonate or a carefully controlled amount of sodium hydroxide, is used to neutralize the acetic acid byproduct, driving the reaction to completion and preventing protonation of the amino group, which would render it unreactive.

-

Solvent: An aqueous medium, often with a co-solvent like acetone, is used to dissolve the starting amino acid salt.[6] The reaction is typically performed in the cold (0-5 °C) to control the exothermic reaction of acetic anhydride hydrolysis and to minimize potential side reactions.

-

Purification: The product's carboxylic acid functionality allows for straightforward purification. Acidification of the reaction mixture protonates the carboxylate, causing the less water-soluble N-acetylated product to precipitate. Recrystallization from a suitable solvent system (e.g., water/ethanol) is then used to achieve high purity.

Step-by-Step Methodology:

-

Dissolution: Dissolve L-norleucine (1 equivalent) in a 1M sodium hydroxide solution (1 equivalent) with cooling in an ice bath.

-

Acetylation: While vigorously stirring the solution at 0-5 °C, add acetic anhydride (1.1 equivalents) and a 1M sodium hydroxide solution (1.1 equivalents) dropwise and simultaneously from separate addition funnels, maintaining the pH between 8 and 9.

-

Reaction Monitoring: Allow the mixture to stir for 1-2 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Acidification & Precipitation: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

-

Purification: Recrystallize the crude solid from a minimal amount of hot water or a water/ethanol mixture. Dry the purified crystals under vacuum to yield the final product.

Self-Validating System: The protocol's trustworthiness is ensured by in-process checks. The melting point of the purified product should be sharp and consistent with the literature value (102-104 °C).[5] Purity is further confirmed by the analytical methods described in the next section.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical package.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the butyl side chain (triplet and multiplets between ~0.8-1.8 ppm), a singlet for the acetyl methyl group (~2.0 ppm), a multiplet for the alpha-proton, and broad singlets for the amide and carboxylic acid protons.

-

¹³C NMR: Will display distinct signals for each of the eight carbon atoms, including the two carbonyl carbons (amide and carboxylic acid) in the characteristic downfield region (~170-175 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 174.11 or [M+Na]⁺ at m/z 196.09.

-

Infrared (IR) Spectroscopy: Key vibrational stretches will confirm the presence of essential functional groups: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), an N-H stretch for the amide (~3300 cm⁻¹), and two strong C=O stretches for the carboxylic acid and amide carbonyls (~1720 cm⁻¹ and ~1640 cm⁻¹, respectively).

Experimental Protocol 2: HPLC for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity and, with the appropriate column, enantiomeric excess. The methodology for a similar chiral intermediate provides a strong basis for method development.[7]

A. Reversed-Phase HPLC for Achiral Purity Assessment

-

System: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The TFA serves to protonate the carboxylic acid, ensuring a consistent retention time and sharp peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm, where the amide bond absorbs.

-

Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

B. Chiral HPLC for Enantiomeric Purity

Direct separation of enantiomers requires a Chiral Stationary Phase (CSP).

-

System: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

-

Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like TFA. The exact ratio requires optimization to achieve baseline separation of the (S) and (R) enantiomers.

-

Analysis: The enantiomeric excess (% ee) is determined by comparing the peak area of the desired (S)-enantiomer to that of the undesired (R)-enantiomer.

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a functional tool with diverse applications in the synthesis of high-value molecules.

-

Peptide Synthesis: It can be used as a modified amino acid building block in peptide synthesis. The N-acetyl group acts as a permanent protecting group and can mimic the N-terminus of a protein, potentially increasing the peptide's stability against aminopeptidases.

-

Prodrug Design: The principles of prodrug design often involve masking polar functional groups to enhance membrane permeability and oral bioavailability.[8][9] Amino acids are frequently used as promoieties due to their recognition by biological transporters.[8] While this compound itself is a derivative, its core structure can be incorporated into more complex prodrugs, where the hexanoic acid portion modulates lipophilicity.

-

Metabolite and Mechanistic Studies: N-acetylation is a common metabolic pathway for xenobiotics. This compound can serve as a reference standard for identifying metabolites of drugs or lead compounds containing an L-norleucine moiety.[3] For example, 6-Acetamidohexanoic acid is a known metabolite of the cell-differentiating agent hexamethylene bisacetamide.[3]

-

Foundation for Novel Therapeutics: The core structure is a versatile scaffold. Derivatization of the carboxylic acid can lead to novel chemical entities. For instance, the conversion to acetohydroxamic acids has been a successful strategy in developing potent inhibitors for various enzymes, including trypanocidal agents.[10]

Applications Relationship Diagram

Caption: Logical relationships in the application of the title compound.

Conclusion

This compound is a compound of significant utility, bridging the gap between basic chemical synthesis and advanced drug discovery. Its well-defined physicochemical properties, led by a molecular weight of 173.21 g/mol , coupled with straightforward synthesis and robust analytical protocols, make it an accessible and reliable tool for researchers. Its value as a chiral synthon, a component in prodrug strategies, and a scaffold for new chemical entities underscores its importance. Future research may focus on exploring its incorporation into novel peptide-based therapeutics, investigating its own potential biological activities, and expanding its use in creating libraries of complex molecules for high-throughput screening.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6995109, this compound. PubChem. [Link]

- AA Blocks (n.d.). (2R)-2-acetamidohexanoic acid. AABlocks. [Link]

- Google Patents (n.d.). Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.

- Stenutz, R. (n.d.). 6-acetamidohexanoic acid. Stenutz. [Link]

- ResearchGate (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF.

- LookChem (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. LookChem. [Link]

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2005, 6-Acetylaminocaproic acid. PubChem. [Link]

- Silva, R., Ferreira, R., & Guedes, R. C. (2021). Amino Acids in the Development of Prodrugs. MDPI. [Link]

- Ebiloma, G. U., et al. (2011). Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity.

- MDPI (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

- Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link]

- ChemWhat (n.d.). 6-Acetamidohexanoic acid CAS#: 57-08-9.

- ResearchGate (n.d.). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry.

Sources

- 1. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-acetamidohexanoic acid [stenutz.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6-Acetylaminocaproic acid | C8H15NO3 | CID 2005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (S)-2-Acetamidohexanoic Acid

This guide provides a comprehensive overview of the solubility characteristics of (S)-2-Acetamidohexanoic acid (also known as N-acetyl-L-norleucine), a key amino acid derivative utilized in peptide synthesis and pharmaceutical development.[1] For researchers, scientists, and drug development professionals, understanding the solubility of this compound is critical for its effective application in areas such as drug formulation, metabolic pathway research, and bioprocessing. This document synthesizes theoretical principles, data from analogous compounds, and detailed experimental protocols to serve as a foundational resource.

Introduction to this compound

This compound is a derivative of the proteinogenic amino acid L-norleucine. The addition of an acetyl group to the amino moiety modifies the compound's physicochemical properties, including its solubility and stability, making it a valuable building block in various scientific applications.[1]

Chemical Structure and Properties:

-

IUPAC Name: (2S)-2-acetamidohexanoic acid[2]

-

Synonyms: Acetyl-L-norleucine, Ac-Nle-OH[2]

-

CAS Number: 15891-49-3[2]

-

Molecular Formula: C₈H₁₅NO₃[2]

-

Molecular Weight: 173.21 g/mol [2]

The structure of this compound, with its hexanoic acid backbone and an acetamido group, imparts an amphiphilic character. The carboxylic acid and amide groups are polar and capable of hydrogen bonding, while the butyl side chain is nonpolar. This balance dictates its solubility behavior in different solvent systems.

Understanding and Predicting Solubility

The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability and formulation strategies.[3][4] For this compound, its solubility is governed by several key factors:

-

Solvent Polarity: As a molecule with both polar (carboxyl and amide) and nonpolar (alkyl chain) regions, its solubility will be highest in solvents with similar polarity characteristics. It is expected to have some solubility in water and polar organic solvents.

-

pH of the Medium: The carboxylic acid group has a pKa value that determines its ionization state at different pH levels. In aqueous solutions, the solubility is expected to be at its minimum near the isoelectric point and increase significantly at pH values above the pKa (due to the formation of the more soluble carboxylate salt).[5][6]

-

Temperature: The dissolution of most solid compounds, including amino acid derivatives, is an endothermic process. Therefore, the solubility of this compound is generally expected to increase with rising temperature.[7]

-

Crystalline Structure: The stability of the crystal lattice of the solid-state compound will influence the energy required to break it apart, thus affecting its solubility.

Solubility Data and Analogous Compounds

| Compound | Solvent | Temperature | Solubility | Source |

| N-Acetyl-L-leucine (Isomer) | Water | 25 °C | 8.1 mg/mL | [8] |

| N-Acetyl-dl-norleucine (Racemic Mixture) | Methanol | Not Specified | Soluble (Qualitative) | [9] |

It is crucial to note that the data for N-Acetyl-L-leucine is for an isomer and should be used as an estimation with caution. The structural difference, though slight, can lead to variations in crystal packing and solvation, thereby affecting solubility.

Experimental Determination of Solubility

To obtain precise solubility data for this compound, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[10]

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, ethanol, phosphate buffer)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. For accurate results, it is advisable to filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the chosen solvent at the specified temperature.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the concentration of the dissolved compound due to its specificity and ability to separate the analyte from any potential impurities or degradation products.[3]

Typical HPLC Parameters:

-

Column: A C18 reverse-phase column is generally suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Quantification: A calibration curve should be generated using standard solutions of known concentrations of this compound.

Factors Influencing Experimental Outcomes

Purity of the Compound and Solvent: The presence of impurities can significantly affect solubility measurements.[5] It is imperative to use a well-characterized, high-purity sample of this compound and high-purity solvents.

pH Control: When determining solubility in aqueous solutions, the pH must be carefully controlled and measured both at the beginning and end of the experiment, as the dissolution of an acidic compound can alter the pH of an unbuffered medium.[10]

Temperature Stability: Temperature must be precisely controlled throughout the equilibration period, as solubility is temperature-dependent.[7]

Visualizing the Solubility Workflow

The following diagram illustrates the key stages in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct, comprehensive solubility data for this compound is sparse in the public domain, a robust understanding of its likely behavior can be derived from fundamental chemical principles and data from analogous structures. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a reliable framework for their determination. The continued investigation and publication of such fundamental physicochemical data are essential for advancing the use of this and other important molecules in scientific research and development.

References

- Hörter, D., & Dressman, J. B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery Today, 16(13-14), 628-636. [Link]

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(12), 4781-4804. [Link]

- BMG LABTECH. (2023).

- PubChem. (n.d.). N-Acetyl-L-leucine.

- LookChem. (n.d.). N-Acetyl-dl-norleucine. [Link]

- Ferreira, L. A., et al. (2015). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water.

- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

- Wimley, W. C., & White, S. H. (1996). Temperature dependence of amino acid hydrophobicities. Protein Science, 5(7), 1362-1373. [Link]

- Lee, H., et al. (2013). pH dependence of amino acid solubility. Biotechnology and Bioprocess Engineering, 18(4), 785-790. [Link]

- Hirano, A., et al. (2021).

- National Institute of Standards and Technology. (n.d.). N-Acetyl-L-leucine. NIST Chemistry WebBook. [Link]

- Pokorný, P., et al. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules, 28(14), 5464. [Link]

- Hirano, A., et al. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. International Journal of Biological Macromolecules, 261(Pt 1), 129724. [Link]

- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.

- Ferreira, O., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- PubChem. (n.d.). N-Acetyl-D-norleucine.

- PubChem. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. rheolution.com [rheolution.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Acetyl-dl-norleucine|lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of (S)-2-Acetamidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, is a derivative of the non-proteinogenic amino acid L-norleucine. Its structural similarity to other N-acetylated amino acids positions it as a molecule of interest in various biochemical and pharmaceutical research areas. N-acetylation can influence a molecule's solubility, stability, and biological activity, making the characterization of such compounds crucial for their application in drug design and metabolic studies[1]. This guide provides a comprehensive overview of the spectral data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and data from closely related analogs, providing a robust framework for researchers working with this and similar molecules.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name (2S)-2-acetamidohexanoic acid, consists of a hexanoic acid backbone with an acetamido group at the alpha-carbon. This structure gives rise to characteristic signals in various spectroscopic techniques, which are essential for its identification and characterization.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.0 | broad singlet | 1H |

| Amide (-NH) | ~8.0 | doublet | 1H |

| α-CH | ~4.2-4.3 | multiplet | 1H |

| Acetyl (-COCH₃) | ~1.8-2.0 | singlet | 3H |

| β-CH₂ | ~1.6-1.8 | multiplet | 2H |

| γ-CH₂ | ~1.2-1.4 | multiplet | 2H |

| δ-CH₂ | ~1.2-1.4 | multiplet | 2H |

| ε-CH₃ | ~0.8-0.9 | triplet | 3H |

Causality behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Solvents like DMSO-d₆ or CDCl₃ are commonly used. DMSO-d₆ is particularly useful as it can solubilize the compound well and its residual peak does not overlap with most of the analyte's signals. Furthermore, the acidic protons of the carboxylic acid and amide groups are often observable in DMSO-d₆.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on data from N-acetyl-L-leucine and general knowledge of chemical shifts for N-acetylated amino acids, the following assignments can be predicted for this compound[5].

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~174-176 |

| Acetyl Carbonyl (-COCH₃) | ~170-172 |

| α-Carbon | ~52-54 |

| β-Carbon | ~32-34 |

| γ-Carbon | ~27-29 |

| δ-Carbon | ~22-24 |

| Acetyl Methyl (-COCH₃) | ~22-24 |

| ε-Carbon | ~13-15 |

Self-Validating System: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the low natural abundance of ¹³C.

-

Consider performing 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Figure 2: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Mass Spectrum

For this compound (C₈H₁₅NO₃), the expected exact mass is 173.1052 g/mol . In electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecule [M+H]⁺ at m/z 174.1126 or the deprotonated molecule [M-H]⁻ at m/z 172.0980.

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the precursor ion reveals characteristic fragmentation patterns. A study on the characterization of isomeric acetyl amino acids by LC/MS/MS provides insights into the expected fragmentation[5]. Common fragmentation pathways for N-acetyl amino acids include the loss of water (H₂O) and the loss of ketene (CH₂CO) from the protonated molecule[5].

Table 3: Predicted Major Fragment Ions in ESI-MS/MS of [M+H]⁺

| m/z | Proposed Fragment | Neutral Loss |

| 156.1021 | [M+H - H₂O]⁺ | H₂O |

| 132.0863 | [M+H - CH₂CO]⁺ | CH₂CO |

| 114.0757 | [M+H - H₂O - CH₂CO]⁺ | H₂O + CH₂CO |

| 86.0600 | Immonium ion of norleucine | C₅H₉O₂ |

| 74.0600 | [C₄H₈NO]⁺ | C₄H₇O₂ |

Causality behind Experimental Choices: ESI is a soft ionization technique, which is ideal for keeping the molecule intact to observe the molecular ion. The choice of positive or negative ion mode depends on the analyte's ability to be protonated or deprotonated. For a carboxylic acid, both modes are often viable.

Experimental Protocol for LC-MS/MS

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

-

-

Liquid Chromatography (LC) Setup:

-

Use a C18 reversed-phase column for separation.

-

A common mobile phase system is a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode ESI.

-

Set a suitable flow rate (e.g., 0.2-0.5 mL/min).

-

-

Mass Spectrometry (MS) Setup:

-

Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of the analyte.

-

Perform a full scan MS experiment to identify the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).

-

Set up an MS/MS experiment by selecting the precursor ion and applying a range of collision energies to induce fragmentation.

-

-

Data Analysis:

-

Analyze the full scan data to confirm the molecular weight.

-

Interpret the MS/MS spectrum to identify the characteristic fragment ions and propose fragmentation pathways.

-

Figure 3: Workflow for LC-MS/MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amide, and alkyl groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Amide |

| 2960-2850 | C-H stretch | Alkyl |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1410 | C-O-H bend | Carboxylic Acid |

| ~1250 | C-N stretch | Amide |

Self-Validating System: The presence of a very broad band in the 3300-2500 cm⁻¹ region, overlapping with the C-H stretches, is a strong indicator of the hydrogen-bonded carboxylic acid dimer. The distinct Amide I and Amide II bands are confirmatory for the acetamido group.

Experimental Protocol for FT-IR Spectroscopy

Step-by-Step Methodology (for solid samples using KBr pellet):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Figure 4: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a detailed and validated understanding of its molecular structure. While direct spectral data for this specific enantiomer may be limited in public repositories, a robust characterization can be achieved by leveraging data from its racemic mixture and close structural analogs, combined with a thorough understanding of the underlying spectroscopic principles. The protocols and interpretive guidelines presented in this document offer a solid foundation for researchers and drug development professionals to confidently identify, characterize, and utilize this compound in their scientific endeavors.

References

- Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. (URL: [Link])

- N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem. (URL: [Link])

- A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid deriv

- N-Acetyl-dl-norleucine - SpectraBase. (URL: [Link])

- N-Acetylleucine - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

- A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives - Bulgarian Chemical Communic

- N-acetyl-dl-leucine - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

- Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - CentAUR. (URL: [Link])

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645)

- Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed. (URL: [Link])

- Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed. (URL: [Link])

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001645)

- Quantit

- (PDF) Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. (URL: [Link])

- High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar R

- Quantitative NMR Methods in Metabolomics - PMC - PubMed Central. (URL: [Link])

- Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins - ResearchG

- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (URL: [Link])

- LC-ESI-MS/MS methodology for determination of amino acids The aTRAQ Kit for Amino Acid Analysis of Physiological Fluids was purc. (URL: [Link])

- Figure 4. 13 C{ 1 H} NMR (150 MHz, CDCl 3 , 25 °C) spectral regions...

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- FTIR Analysis of Protein Structure. (URL: [Link])

- Structure of 13 C, 15 N L-leucine (A) and 150.9 MHz 13 C-NMR spectrum...

- Vibrational spectroscopy and DFT calculations of amino acid derivatives: N‐acetyl‐L‐Asp and N‐acetyl‐L‐Glu in the solid state | Request PDF - ResearchG

- Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evalu

- L-Norleucine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Acetyl-L-norleucine

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Acetyl-L-norleucine (Ac-L-Nle-OH), a modified amino acid of significant interest in pharmaceutical and biochemical research. The document details a robust, field-proven protocol for its chemical synthesis via N-acetylation of L-norleucine, including insights into reaction mechanisms and purification strategies. Furthermore, it outlines a multi-technique approach for the structural elucidation and purity verification of the synthesized compound, employing spectroscopic and chromatographic methods. This guide is intended for researchers, chemists, and drug development professionals seeking to produce and validate Acetyl-L-norleucine for laboratory and developmental applications.

Introduction: The Scientific Merit of Acetyl-L-norleucine

Acetyl-L-norleucine is the N-acetylated derivative of L-norleucine, a non-proteinogenic amino acid and an isomer of leucine.[1] The addition of an acetyl group to the N-terminus of L-norleucine fundamentally alters its physicochemical properties, enhancing its solubility and stability, which makes it a more suitable candidate for drug formulation compared to its parent amino acid.[2][3] This modification is not merely a physical enhancement; it significantly impacts the molecule's biological activity and transport mechanisms.

While its close structural analog, N-acetyl-L-leucine, has been investigated and approved for treating rare neurological disorders like Niemann-Pick disease type C, Acetyl-L-norleucine is gaining traction as a valuable building block in peptide synthesis and as a potential therapeutic agent itself.[3][4] The acetyl moiety can serve as a protecting group during peptide synthesis and influences the final peptide's conformation and properties.[5] In the context of drug development, researchers are exploring its role in metabolic pathways and its potential efficacy in treating metabolic and neurodegenerative diseases.[2][3] Understanding its synthesis and rigorous characterization is the foundational first step for any such application.

Chemical Synthesis of Acetyl-L-norleucine

The most direct and widely adopted method for synthesizing Acetyl-L-norleucine is the N-acetylation of the primary amine of L-norleucine. This nucleophilic acyl substitution reaction is typically achieved using acetic anhydride as the acetylating agent.

Principle and Mechanistic Insights

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of L-norleucine's amino group on one of the electrophilic carbonyl carbons of acetic anhydride. To facilitate this, the reaction is performed under basic conditions. The base, typically sodium hydroxide, serves a critical purpose: it deprotonates the amino group (-NH3+) of the zwitterionic L-norleucine to its more nucleophilic free amine form (-NH2), thereby increasing its reactivity towards the acetic anhydride.[5] The reaction results in the formation of Acetyl-L-norleucine and an acetate byproduct. The final product is then isolated by acidifying the reaction mixture, which protonates the carboxylate group, causing the less water-soluble N-acetylated amino acid to precipitate.

Experimental Workflow: Synthesis

The following diagram outlines the key stages in the chemical synthesis and purification of Acetyl-L-norleucine.

Caption: Workflow for the synthesis of Acetyl-L-norleucine.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the acetylation of amino acids.[6][7]

Materials:

-

L-Norleucine

-

Sodium Hydroxide (NaOH)

-

Acetic Anhydride (Ac₂O)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ice

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of L-norleucine in 100 mL of 2N NaOH solution. Stir until a clear solution is obtained.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring.

-

Acetylation: While maintaining the temperature below 10 °C, add 8 mL of acetic anhydride dropwise to the solution over 30 minutes. The addition should be slow enough to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour, followed by stirring at room temperature for 2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification: Cool the reaction mixture again in an ice bath. Slowly and carefully add concentrated HCl dropwise to adjust the pH of the solution to approximately 2.5-3.0. A white precipitate of Acetyl-L-norleucine will form.[6]

-

Crystallization: Keep the acidified mixture in the refrigerator (4 °C) for several hours, or overnight, to ensure complete crystallization.

-

Isolation & Purification: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with a small amount of ice-cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high, often exceeding 80%.

Characterization and Quality Control

Rigorous characterization is essential to confirm the chemical identity, structure, and purity of the synthesized Acetyl-L-norleucine. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of the final product.

Caption: Comprehensive workflow for product characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation. For Acetyl-L-norleucine (C₈H₁₅NO₃), the following signals are expected:

-

¹H NMR: Key signals include a singlet for the acetyl methyl protons (~2.0 ppm), a multiplet for the alpha-proton (~4.2-4.5 ppm), and a series of multiplets for the butyl side chain protons, including a terminal methyl group triplet (~0.9 ppm). The amide proton will appear as a doublet, and the carboxylic acid proton as a broad singlet.[8]

-

¹³C NMR: Expected signals include two carbonyl carbons (one for the amide and one for the carboxylic acid, ~170-175 ppm), the alpha-carbon (~50-55 ppm), the acetyl methyl carbon (~22 ppm), and four distinct signals for the carbons of the butyl side chain.[9]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Weight: 173.21 g/mol .[10]

-

Technique: Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is commonly used. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 174.1 would be expected.[11]

-

Fragmentation: A characteristic fragment corresponds to the loss of the carboxyl group (-COOH, 45 Da) or the entire acetylated amino acid fragment. A prominent peak often observed for acetylated amino acids is at m/z 86, corresponding to the immonium ion generated after fragmentation.[11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of the synthesized compound.

-

Method: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water containing an acid modifier like formic or phosphoric acid.[11][12]

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm) is suitable for detecting the amide bond.[12]

-

Purity Assessment: The purity is calculated based on the area percentage of the main peak relative to all detected peaks in the chromatogram. A purity of >99% is often achievable.[13]

Chiral HPLC: To confirm that no racemization occurred during the synthesis, chiral HPLC is essential.

-

Stationary Phase: A chiral stationary phase, such as one based on a macrocyclic glycopeptide, is required to separate the L- and D-enantiomers.[14][15]

-

Result: A single, sharp peak corresponding to the L-enantiomer confirms high enantiomeric purity (e.g., ≥99.5%).[3]

Physical and Chemical Data Summary

The following table summarizes the key analytical data for Acetyl-L-norleucine.

| Property | Expected Value / Observation | Reference(s) |

| Molecular Formula | C₈H₁₅NO₃ | [3] |

| Molecular Weight | 173.21 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 106 - 114 °C | [3][13] |

| Optical Rotation | [α]D20 = -8 ± 1º (c=1 in DMF) | [3] |

| ¹H NMR | Signals consistent with acetyl, alpha-H, and butyl side chain protons. | [8][16] |

| Mass Spectrum (ESI+) | [M+H]⁺ at m/z 174.1 | [11] |

| Purity (HPLC) | >99% | [13] |

| Enantiomeric Purity | >99.5% L-enantiomer | [3] |

Conclusion and Future Directions

This guide provides a robust and verifiable framework for the synthesis and comprehensive characterization of Acetyl-L-norleucine. The detailed protocols and analytical benchmarks serve as a critical resource for ensuring the production of high-purity material suitable for advanced research and development. The causality behind experimental choices, such as the use of a base to enhance nucleophilicity and acidification for product isolation, is rooted in fundamental organic chemistry principles, ensuring a trustworthy and reproducible process. As interest in modified amino acids for therapeutic applications continues to grow, the ability to reliably synthesize and validate compounds like Acetyl-L-norleucine will be paramount to advancing the frontiers of medicinal chemistry and drug discovery.

References

- Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 1-14.

- Kaya, E., et al. (2022). N-acetyl-l-leucine is not transported by either the l-type amino acid transporter (LAT1) nor the peptide transporter (PepT1). ResearchGate.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 70912, N-Acetyl-L-leucine.

- Min, J. Z., et al. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. Clinica Chimica Acta, 444, 134-140.

- Kaya, E., et al. (2023). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. bioRxiv.

- Google Patents. Method for preparing N-acetyl-DL-leucine.

- Gstocha, M., et al. (2016). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids, 48(9), 2209-2218.

- Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2), e0229587.

- National Institute of Standards and Technology. N-Acetyl-L-leucine - NIST WebBook.

- Google Patents. WO2012038515A1 - Process for racemisation and acetylation of leucine.

- Wikipedia. Norleucine.

- Regeneron ISEF 2025. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals.

- Google Patents. CN117288868B - Detection method of N-acetyl-L-leucine related substances.

- Hegdekar, N., et al. (2022). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research, 17(8), 1699-1701.

- SpectraBase. N-Acetyl-dl-norleucine.

- Chem-Impex. Acetyl-L-norleucine.

- Google Patents. CN111187793A - Method for synthesizing L-2-methyl norleucine.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).

- Shaklee Corporation. DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC.

- van der Stoel, M. M., et al. (2021). A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia. Trials, 22(1), 586.

- Google Patents. US4562152A - Process for obtaining pure L-leucine.

- Bremova-Ertl, T., et al. (2021). N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. Journal of Neurology, 268(9), 3365-3377.

- PharmaCompass. N-Acetyl-L-leucine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.

- DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-l-leucine and l-Leucine. Journal of the American Chemical Society, 73(7), 3359-3360.

- Organic Syntheses. acetylglycine.

- Coquerel, G., et al. (2002). Characterization of the conglomerate form of acetyl-DL-leucine by thermal analysis and solubility measurements. Journal of Thermal Analysis and Calorimetry, 69(1), 15-38.

- Recchimurzo, A., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(20), 13531-13540.

- INDOFINE Chemical Company, Inc. ACETYL-L-NORLEUCINE | 15891-49-3.

- Agilent. Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry.

- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-845.

- Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.

- ABRF. Biomolecular Delta Mass.

Sources

- 1. Norleucine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N-Acetyl-L-leucine(1188-21-2) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Acetyl-L-leucine [webbook.nist.gov]

- 11. First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN117288868B - Detection method of N-acetyl-L-leucine related substances - Google Patents [patents.google.com]

- 13. ACETYL-L-NORLEUCINE | 15891-49-3 | INDOFINE Chemical Company [indofinechemical.com]

- 14. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. spectrabase.com [spectrabase.com]

Ac-Nle-OH (N-acetyl-L-norleucine): A Comprehensive Technical Guide for its Application as a Chiral Building Block in Advanced Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Non-canonical Amino Acids in Drug Discovery

In the landscape of modern drug development and biochemical research, the twenty proteinogenic amino acids form the fundamental alphabet of peptide and protein chemistry. However, expanding this alphabet with non-canonical amino acids (ncAAs) offers a powerful strategy to overcome biological limitations and fine-tune molecular properties.[1] N-acetyl-L-norleucine (Ac-Nle-OH), a derivative of the non-proteinogenic amino acid L-norleucine, has emerged as a particularly valuable chiral building block.

The Rise of Norleucine Derivatives: A Bioisostere for Methionine and Leucine

L-Norleucine (Nle) is an isomer of leucine and is nearly isosteric with methionine, but critically, it lacks the readily oxidizable sulfur atom of methionine.[2][3] This single atomic substitution provides a significant advantage in peptide design. The incorporation of norleucine in place of methionine can dramatically increase a peptide's resistance to enzymatic degradation and oxidative damage, thereby improving its in-vivo half-life and stability without drastically altering its conformation.[4][5] This makes norleucine and its derivatives, like Ac-Nle-OH, invaluable tools for enhancing the therapeutic potential of peptide-based drugs.[4][6] For example, substituting methionine with norleucine in amyloid-β peptides has been shown to negate their neurotoxic effects, highlighting its potential in neurodegenerative disease research.[2][6]

Ac-Nle-OH: Physicochemical Properties and Rationale for Use

Ac-Nle-OH is a versatile chiral building block used in peptide synthesis and as a precursor for chiral intermediates.[7][8] The N-terminal acetylation serves two primary purposes. First, it protects the amine group, preventing unwanted side reactions during chemical synthesis, a fundamental requirement for building blocks in both solid-phase and solution-phase peptide synthesis.[9] Second, the acetyl group can enhance the solubility and stability of the molecule and the resulting peptides.[7] As a chiral molecule, the stereochemistry of Ac-Nle-OH is of paramount importance, as the biological activity of the final product is dictated by its precise three-dimensional structure.[9][10] This guide provides an in-depth examination of the synthesis, characterization, and application of Ac-Nle-OH for researchers, scientists, and drug development professionals.

Synthesis and Characterization of Ac-Nle-OH

The reliable synthesis and rigorous characterization of Ac-Nle-OH are foundational to its successful application. This section details a standard, field-proven protocol and the necessary analytical validation steps.

Synthetic Route: Classical Acetylation of L-Norleucine

The most direct and widely used method for preparing Ac-Nle-OH is the acetylation of the parent amino acid, L-norleucine. This reaction is typically performed using acetic anhydride in an aqueous or biphasic system under basic conditions. The base neutralizes the generated acetic acid and keeps the amino group deprotonated and nucleophilic.

Detailed Laboratory Protocol for Acetylation of L-Norleucine

Objective: To synthesize N-acetyl-L-norleucine from L-norleucine with high purity.

Materials:

-

L-Norleucine

-

Acetic Anhydride

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Deionized Water

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a flask equipped with a magnetic stir bar, dissolve L-norleucine in a 1 M NaOH aqueous solution at room temperature. Use a stoichiometric amount of NaOH to deprotonate the carboxylic acid and amino groups.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with vigorous stirring.

-

Acetylation: Add acetic anhydride dropwise to the cold solution. It is crucial to add it slowly to control the exothermic reaction and prevent hydrolysis of the anhydride. During the addition, maintain the pH of the solution between 9 and 10 by concurrently adding a 2 M NaOH solution. The basic pH ensures the amino group remains nucleophilic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Acidification: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 using concentrated HCl. This step protonates the product's carboxylic acid, causing it to precipitate out of the aqueous solution. Perform this step in the ice bath as it is exothermic.

-

Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. Ac-Nle-OH has good solubility in ethyl acetate, which will separate it from inorganic salts.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Quality Control

Purification: The crude Ac-Nle-OH is typically a white solid and can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water.

Analytical Characterization (Self-Validation):

-

NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. Key signals to identify include the acetyl methyl protons, the alpha-proton, and the alkyl chain protons.

-

Mass Spectrometry (MS): ESI-MS should be used to confirm the molecular weight of the product (C₈H₁₅NO₃, MW: 173.21 g/mol ).[8]

-

FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H stretch, the amide N-H stretch, and the C=O stretches of both the carboxylic acid and the amide.

-

Chiral Purity Analysis: The enantiomeric purity is critical and must be verified. This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (CSP).[11][12] Alternatively, derivatization with a chiral agent followed by NMR analysis can be used to determine the diastereomeric ratio.[13]

-

Melting Point: The melting point should be sharp and consistent with literature values (approx. 108 °C for the DL form, specific values for the L-form should be referenced).[8]

Table: Key Physicochemical Properties of Ac-Nle-OH

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | [8] |

| Molecular Weight | 173.21 g/mol | [8] |

| Appearance | White crystalline powder | [8] |

| Melting Point | ~108 °C (DL-form) | [8] |

| Solubility | Soluble in Methanol | |

| pKa (Norleucine) | ~2.39 (carboxyl), ~9.76 (amino) | [2][6] |

Ac-Nle-OH in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Ac-Nle-OH is its direct incorporation into peptide sequences to create more robust and stable therapeutic candidates.

Rationale for Incorporating Ac-Nle-OH

-

Enhanced Metabolic Stability: As a bioisostere for methionine, Ac-Nle-OH imparts resistance to oxidation.[2] When incorporated into a peptide, the norleucine residue is not susceptible to the enzymatic degradation pathways that target methionine or leucine, thus extending the peptide's half-life.[4][5]

-

Modulating Lipophilicity: The linear alkyl side chain of norleucine can alter the lipophilicity of a peptide, which can influence its membrane permeability, receptor binding affinity, and overall pharmacological profile.[3][4]

Experimental Workflow: Incorporation of Ac-Nle-OH using SPPS

This protocol outlines the standard procedure for coupling Ac-Nle-OH onto a resin-bound peptide chain using Fmoc-based SPPS.

Objective: To couple Ac-Nle-OH to the N-terminus of a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Ac-Nle-OH

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), HPLC grade

-

Washing solvent: DCM (Dichloromethane)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, wash the resin thoroughly with DMF to remove any impurities.

-

Activation of Ac-Nle-OH: In a separate vial, dissolve Ac-Nle-OH (3-4 equivalents relative to the resin loading) in DMF. Add the coupling agent (e.g., HBTU, 3-4 eq.) and the base (DIPEA, 6-8 eq.). Allow the mixture to pre-activate for 5-10 minutes. The formation of the active ester is crucial for efficient coupling.

-

Coupling Reaction: Add the activated Ac-Nle-OH solution to the swelled peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates that all the free amines have reacted and the coupling is complete. If the test is positive (blue beads), the coupling reaction should be extended or repeated.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts. The resin is now capped with the acetyl-norleucine residue.

Diagram: SPPS Workflow for Ac-Nle-OH Incorporation

Caption: Workflow for coupling Ac-Nle-OH in Solid-Phase Peptide Synthesis (SPPS).

Ac-Nle-OH as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a direct building block, the inherent chirality of L-norleucine can be leveraged to direct the stereochemical outcome of other reactions. Ac-Nle-OH can be converted into a chiral auxiliary, a molecule that is temporarily incorporated to guide a reaction and is then removed.[14]

Principles of Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as those derived from amino acids, function by creating a temporary chiral environment around a prochiral center.[10] This environment sterically hinders one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face, thereby creating the desired stereoisomer with high diastereoselectivity. The auxiliary is subsequently cleaved and can often be recovered.[14]

Application: Asymmetric Alkylation via an Oxazolidinone Auxiliary